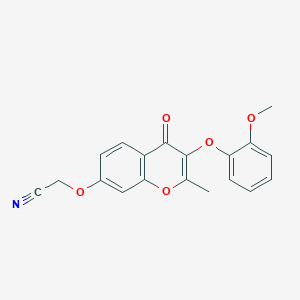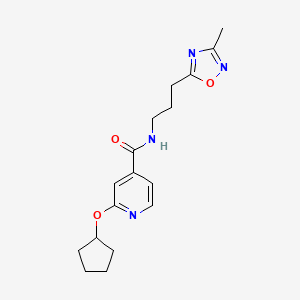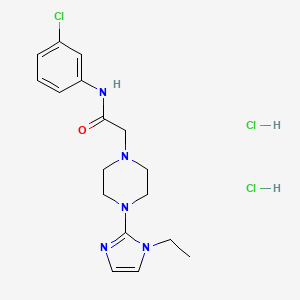![molecular formula C16H16N2O6S B2906601 Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate CAS No. 884986-15-6](/img/structure/B2906601.png)
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate, also known as MNNG, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl glycine derivatives and has a molecular formula of C15H15N2O6S. MNNG has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.
作用機序
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate exerts its effects by alkylating the O6 position of guanine residues in DNA. This alkylation can result in the formation of O6-methylguanine, which can mispair with thymine during DNA replication, leading to mutations. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can also induce the formation of DNA adducts, which can interfere with DNA replication and transcription. The effects of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate on DNA damage and repair mechanisms have been extensively studied, and the compound has been used to identify and characterize various DNA repair enzymes.
Biochemical and Physiological Effects:
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been shown to induce DNA damage and cell death in various cell types, including cancer cells. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has also been shown to induce mutations in bacterial and mammalian cells. The effects of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate on cellular processes, such as DNA replication and transcription, have been extensively studied, and the compound has been used to identify and characterize various DNA repair enzymes. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has also been shown to induce oxidative stress and inflammation, which can contribute to its cytotoxic effects.
実験室実験の利点と制限
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has several advantages for laboratory experiments, including its high potency and specificity for DNA alkylation. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can induce DNA damage at low concentrations, making it a useful tool for studying DNA damage and repair mechanisms. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is also relatively stable and can be easily synthesized in large quantities. However, Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has some limitations, including its potential toxicity and mutagenicity, which can complicate the interpretation of experimental results. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can also induce oxidative stress and inflammation, which can affect the viability of cells and tissues.
将来の方向性
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has several potential future directions for scientific research. One potential direction is the development of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate-based therapies for cancer treatment. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been shown to induce cell death in cancer cells, and its mechanism of action has been extensively studied, making it a promising candidate for cancer therapy. Another potential direction is the development of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate-based tools for studying DNA damage and repair mechanisms. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can induce DNA damage at low concentrations, making it a useful tool for studying the effects of DNA damage on various cellular processes. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can also be used to identify and characterize various DNA repair enzymes, which can lead to the development of novel therapies for DNA repair deficiencies.
合成法
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by the reaction of the resulting compound with 3-nitroaniline. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester in the presence of a base, followed by the reaction of the resulting compound with 3-nitroaniline. The yield of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate using these methods is typically high, and the purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
科学的研究の応用
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been extensively studied for its potential applications in scientific research. One of the primary applications of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is in the study of DNA damage and repair mechanisms. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is a potent DNA alkylating agent that can induce DNA damage, which can result in cell death or mutations. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been used to study the effects of DNA damage on various cellular processes, such as cell cycle regulation, DNA replication, and transcription. Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has also been used to study the role of DNA repair enzymes in repairing DNA damage induced by Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate.
特性
IUPAC Name |
methyl 2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-12-6-8-15(9-7-12)25(22,23)17(11-16(19)24-2)13-4-3-5-14(10-13)18(20)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQAMGJKAGVZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2906527.png)

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2906530.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2906532.png)


